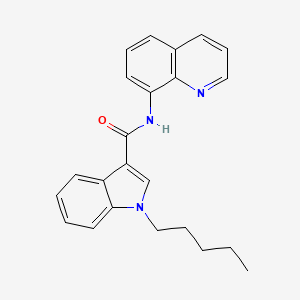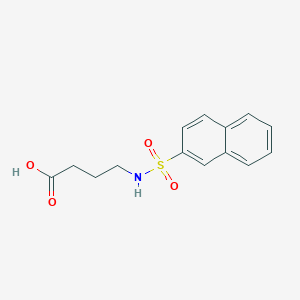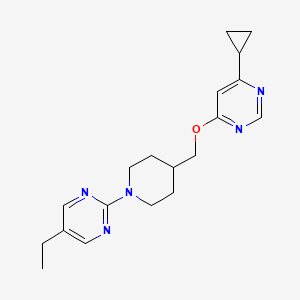
JWH 018 8-quinolinyl carboxamide
Descripción general
Descripción
JWH 018 8-quinolinyl carboxamide is a structural analog of JWH 018 . In this compound, the naphthalenyl methanone portion of JWH 018 has been replaced by 8-quinolinyl carboxamide . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of JWH 018 8-quinolinyl carboxamide is C23H23N3O . Its average mass is 357.448 Da and its monoisotopic mass is 357.184113 Da .Aplicaciones Científicas De Investigación
Cardiovascular and Cardiorespiratory Effects
While not directly related to scientific research applications, it’s worth noting that JWH 018 has been studied for its acute cardiovascular and cardiorespiratory effects. Antidotes, including atropine , can mitigate tachycardia and tachyarrhythmic events caused by JWH 018 .
Forensic and Research Use
JWH 018 8-quinolinyl carboxamide is primarily intended for research and forensic applications . Its psychoactive effects and potential health risks warrant further investigation .
Mecanismo De Acción
JWH 018, the parent compound of JWH 018 8-quinolinyl carboxamide, is a synthetic cannabinoid that potently activates both the central CB1 and peripheral CB2 receptors . This activation is likely to be similar in JWH 018 8-quinolinyl carboxamide, although specific studies on this compound are not available.
Safety and Hazards
The safety data sheet for JWH 018 8-quinolinyl carboxamide indicates that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is not classified according to the Globally Harmonized System (GHS) .
Propiedades
IUPAC Name |
1-pentyl-N-quinolin-8-ylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-2-3-6-15-26-16-19(18-11-4-5-13-21(18)26)23(27)25-20-12-7-9-17-10-8-14-24-22(17)20/h4-5,7-14,16H,2-3,6,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDZETPTKCENTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017698 | |
| Record name | JWH 018 8-quinolinyl carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 8-quinolinyl carboxamide | |
CAS RN |
1400742-39-3 | |
| Record name | JWH-018 8-quinolinyl carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 018 8-quinolinyl carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-018 8-QUINOLINYL CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L4MAU7M8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2644575.png)


![1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2644578.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide](/img/structure/B2644582.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2644583.png)

![4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2644589.png)

![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2644594.png)

